5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
The compound 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic molecule that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are structurally related to the compound of interest, can be obtained via the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide in methanol . Additionally, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which share the pyrrolopyridine core, can be synthesized by reacting 7-hydroxy derivatives with various nucleophiles .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural determination of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine . Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can also provide insights into the structural parameters and vibrational frequencies of these molecules .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions. For example, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives can be achieved by the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes with lead tetraacetate, followed by intramolecular 1,3-dipolar cycloaddition . This demonstrates the reactivity of the pyrrolopyridine moiety and its utility in constructing fused heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can be inferred from related compounds. For instance, the crystal structure and space group of a compound can be determined through X-ray crystallography, as seen with 2-methoxy-3,5-dinitropyridine . The molecular electrostatic potential (MEP) and frontier molecular orbitals can be analyzed using optimized structures from computational methods, providing information on the compound's reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Spectral Analysis : The synthesis and spectral analysis of related compounds have been conducted, providing insights into their structural and chemical properties. For example, Halim and Ibrahim (2022) synthesized a novel compound similar to 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine, conducting detailed spectral analysis and quantum studies (Halim & Ibrahim, 2022).
Synthetic Methods : Various synthetic methods have been developed to create derivatives of this compound. Bencková and Krutošíková (1997) described the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, showcasing the versatility of these compounds in chemical synthesis (Bencková & Krutošíková, 1997).
Potential Pharmaceutical Applications : Some derivatives have shown potential pharmaceutical applications. Toja et al. (1986) synthesized a series of derivatives that exhibited antibacterial activity in vitro, indicating the potential for developing new drugs (Toja et al., 1986).
Material Science Applications : The compound and its derivatives have been studied for material science applications. El-Menyawy et al. (2019) prepared derivatives and analyzed their thermal stability and polycrystalline structure, which is crucial for material science applications (El-Menyawy et al., 2019).
Future Directions
The future directions for the research and development of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . The compound and its derivatives have shown potent activities against FGFR1, 2, and 3, making them promising candidates for further optimization and development .
properties
IUPAC Name |
5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-10-7-3-4-8(12-2)11-9(6)7/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMULISRTALNYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569681 | |
Record name | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
138469-76-8 | |
Record name | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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